17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene
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Overview
Description
6,9-Methano-5H-pyrido[1’,2’:1,2]azepino[4,5-b]indole, 7-ethyl-6,6a,7,8,9,10,12,13-octahydro-, [6R-(6alpha,6abeta,7beta,9alpha)]- is a complex organic compound with the molecular formula C₁₉H₂₄N₂. This compound is a natural product found in certain species of the Tabernaemontana genus, such as Tabernaemontana alba and Tabernaemontana litoralis
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other established methods for constructing indole rings.
Introduction of the Methano Bridge: This step likely involves cyclization reactions to form the methano bridge, which is a key feature of the compound’s structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complexity and potential rarity. large-scale synthesis would require optimization of the synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,9-Methano-5H-pyrido[1’,2’:1,2]azepino[4,5-b]indole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying complex organic synthesis and reaction mechanisms.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its unique properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 6,9-Methano-5H-pyrido[1’,2’:1,2]azepino[4,5-b]indole is not well-documented. like other indole derivatives, it may interact with various molecular targets and pathways in biological systems. Potential mechanisms could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ibogaine: A structurally related compound with similar indole and methano bridge features.
Indole Derivatives: Various indole derivatives with different functional groups and biological activities.
Uniqueness
6,9-Methano-5H-pyrido[1’,2’:1,2]azepino[4,5-b]indole is unique due to its specific combination of structural features, including the methano bridge and the ethyl group. This combination may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H24N2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3 |
InChI Key |
LRLCVRYKAFDXKU-UHFFFAOYSA-N |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Canonical SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Synonyms |
ibogamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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